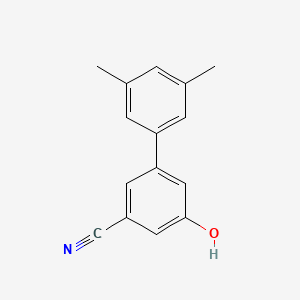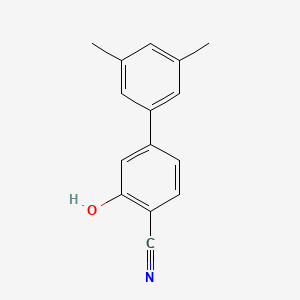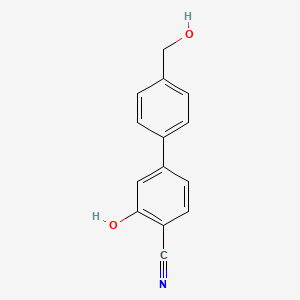
3-Cyano-5-(3,5-dimethylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Cyano-5-(3,5-dimethylphenyl)phenol, commonly referred to as 3-C5DMPP, is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 120-122°C and a boiling point of 212-214°C. 3-C5DMPP is a highly reactive compound and is used as a reagent in organic synthesis, as well as a catalyst in various reactions. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis method of 3-C5DMPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
3-C5DMPP has a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has been used to study the inhibition of enzymes such as cytochrome P450, and its ability to modulate protein-protein interactions has been studied in detail. 3-C5DMPP has also been used to study the metabolism of drugs, particularly in the liver, as it has been found to inhibit the cytochrome P450 enzyme, which is involved in the metabolism of drugs in the body.
Wirkmechanismus
The mechanism of action of 3-C5DMPP is not fully understood, but it is believed to act as a competitive inhibitor of the cytochrome P450 enzyme. This enzyme is responsible for the metabolism of drugs in the body, and 3-C5DMPP has been shown to inhibit the enzyme, resulting in decreased drug metabolism. Additionally, 3-C5DMPP has been found to interact with proteins, which may explain its ability to modulate protein-protein interactions.
Biochemical and Physiological Effects
3-C5DMPP has been found to have a range of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzyme, resulting in decreased drug metabolism. Additionally, 3-C5DMPP has been found to interact with proteins, which may explain its ability to modulate protein-protein interactions. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-C5DMPP in laboratory experiments has several advantages. It has a wide range of applications, such as the study of enzyme inhibition, protein-protein interactions, and drug metabolism. Additionally, it is a highly reactive compound, making it suitable for a variety of reactions. However, there are also some limitations to using 3-C5DMPP in laboratory experiments. It is a highly reactive compound, and care must be taken to ensure that it is handled safely. Additionally, it is a synthetic compound, and care must be taken to ensure that it is handled in accordance with the relevant safety regulations.
Zukünftige Richtungen
The use of 3-C5DMPP in scientific research and laboratory experiments is expected to continue to grow in the future. Further research is needed to explore its potential applications in drug metabolism, enzyme inhibition, and protein-protein interactions. Additionally, further research is needed to explore its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, there is a need to explore the potential of 3-C5DMPP as a catalyst in various reactions, as well as its potential use in the synthesis of other compounds. Finally, further research is needed to explore the potential of 3-C5DMPP as a therapeutic agent.
Synthesemethoden
3-C5DMPP can be synthesized via a Grignard reaction between 3-cyano-5-methylphenol and 3,5-dimethylbromobenzene. This reaction proceeds in two steps: first, the Grignard reagent is formed from the reaction of 3-cyano-5-methylphenol and 3,5-dimethylbromobenzene; then, the Grignard reagent is added to the 3-cyano-5-methylphenol, resulting in the formation of 3-C5DMPP. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction is typically performed at room temperature.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-11(2)5-13(4-10)14-6-12(9-16)7-15(17)8-14/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBGPCRRMUPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684662 | |
| Record name | 5-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261897-97-5 | |
| Record name | 5-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















